Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Laminaribiose Octaacetate
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Laminaribiose Octaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laminaribiose, a disaccharide composed of two glucose units linked by a β-1,3 glycosidic bond, is a molecule of significant interest in the pharmaceutical and agricultural sectors.[1] Its peracetylated form, laminaribiose octaacetate, serves as a key intermediate in the synthesis of various bioactive compounds and as a valuable tool in glycobiology research. A definitive understanding of its three-dimensional structure is paramount for its application and further development. This in-depth technical guide provides a comprehensive walkthrough of the methodologies employed in the complete structure elucidation of laminaribiose octaacetate, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide is designed to not only present the protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to structural analysis.
Introduction: The Importance of Structural Precision
In the realm of drug development and glycobiology, the precise three-dimensional arrangement of atoms within a molecule dictates its function. For laminaribiose octaacetate, an unambiguous structural determination is the bedrock upon which its biological activity, reactivity, and potential applications are understood. This guide will navigate the synergistic application of modern analytical techniques to achieve an unassailable structural assignment.
The Elucidation Pathway: A Multi-pronged Approach
The structure elucidation of laminaribiose octaacetate is a multi-step, synergistic process. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a comprehensive and validated molecular structure.
Figure 1: The synergistic workflow for the structure elucidation of laminaribiose octaacetate.
Sample Preparation and Origin: The Foundation of Quality Data
A high-quality, pure sample is the prerequisite for reliable and reproducible analytical data. Laminaribiose octaacetate is typically synthesized from laminaribiose, which can be obtained through various methods, including enzymatic synthesis or chemical degradation of polysaccharides.[1]
Synthesis of Laminaribiose Octaacetate: A Protocol
A common method for the peracetylation of laminaribiose involves the use of acetic anhydride in the presence of a catalyst.
Experimental Protocol:
-
Dissolution: Dissolve laminaribiose in a suitable solvent, such as pyridine.
-
Acetylation: Add an excess of acetic anhydride to the solution. The reaction is often catalyzed by a small amount of a Lewis acid or a base.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by the slow addition of water or ice. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure, crystalline laminaribiose octaacetate.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between them.
¹H and ¹³C NMR: The Initial Fingerprint
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their scalar (J) couplings to neighboring protons. Key features to expect in the ¹H NMR spectrum of laminaribiose octaacetate are signals corresponding to the anomeric protons, the ring protons, and the methyl protons of the acetate groups.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbon signals are indicative of their functional group (e.g., anomeric carbons, ring carbons, carbonyl carbons of the acetate groups).
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of carbohydrates.
Figure 2: Workflow for the complete assignment of NMR spectra of laminaribiose octaacetate.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of purified laminaribiose octaacetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.
-
COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings within each glucose ring.
-
HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.
-
HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range correlations (2-3 bonds) between protons and carbons. This is critical for identifying the glycosidic linkage.
Data Interpretation:
-
COSY: Trace the spin systems of each glucose ring starting from the anomeric proton.
-
HSQC: Assign the carbon signals for all protonated carbons based on the established proton assignments.
-
HMBC: The key correlation for determining the glycosidic linkage will be a cross-peak between the anomeric proton of one glucose unit and the C3 carbon of the other glucose unit.
| Experiment | Information Gained | Application to Laminaribiose Octaacetate |
| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Identify anomeric protons, ring protons, and acetate methyls. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Identify anomeric carbons, ring carbons, and carbonyl carbons. |
| COSY | Correlation between J-coupled protons. | Establish the proton connectivity within each glucose ring. |
| HSQC | Correlation between protons and their directly attached carbons. | Assign the carbon signals of all CH and CH₂ groups. |
| HMBC | Correlation between protons and carbons over 2-3 bonds. | Confirm the β-1,3 glycosidic linkage and assign quaternary carbons. |
Mass Spectrometry: Confirming the Composition
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information based on the fragmentation pattern.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of laminaribiose octaacetate in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions.
-
Mass Analysis (MS): Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Interpretation:
-
Molecular Ion: The m/z of the molecular ion should correspond to the calculated mass of the molecular formula of laminaribiose octaacetate (C₂₈H₃₈O₁₉).
-
Fragmentation Pattern: The fragmentation of acetylated disaccharides typically involves cleavage of the glycosidic bond and losses of acetate groups. The observed fragment ions can be used to confirm the disaccharide nature of the molecule.[3][4][5]
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.
A study published in Acta Crystallographica Section B reports the crystal and molecular structure of laminaribiose octaacetate.[2] The key findings from this study provide the ultimate confirmation of the structure elucidated by spectroscopic methods.
Key Crystallographic Findings for Laminaribiose Octaacetate: [2]
-
Crystal System: Monoclinic
-
Space Group: P2₁
-
Conformation: Both D-glucose residues adopt the ⁴C₁ pyranose conformation.
-
Glycosidic Linkage: The two glucose units are linked by a β-(1→3) glycosidic bond.
-
Conformational Angles: The conformational angles (Φ and Ψ) at the glycosidic linkage were determined to be -81.1° and 134.8°, respectively.
Experimental Protocol for X-ray Crystallography (General Overview):
-
Crystal Growth: Grow single crystals of laminaribiose octaacetate suitable for X-ray diffraction, for example, by slow evaporation from an ethanolic solution.[2]
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Conclusion: A Validated and Comprehensive Structural Assignment
The structure elucidation of laminaribiose octaacetate is a prime example of the power of a multi-technique approach in modern chemical analysis. The combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a self-validating system where each technique corroborates the findings of the others. The initial hypothesis of the molecular structure from NMR and MS is unequivocally confirmed by the definitive three-dimensional structure obtained from X-ray crystallography. This rigorous and comprehensive approach ensures the scientific integrity of the structural assignment, providing a solid foundation for researchers, scientists, and drug development professionals working with this important carbohydrate derivative.
References
-
Fragmentation of O-acetylated dissacharide tripeptides by MS-MS. A, localization of the O-acetyl group on MurNAc. ResearchGate. Available at: [Link]
-
Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Lebrilla, C. B. Accounts of Chemical Research. Available at: [Link]
-
Crystal and Molecular Structure of Laminarabiose Octaacetate, C28H38O19. Pérez, S., & Brisse, F. (1985). Acta Crystallographica Section B: Structural Science, 41(4), 262-267. Available at: [Link]
-
How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. Jamois, F., et al. (2008). Open Glycoscience, 1, 19-25. Available at: [Link]
-
Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Hofstetter, M. K., et al. (2019). Analytical Chemistry, 91(15), 9897-9904. Available at: [Link]
-
Bienzymatic synthesis of laminaribiose from sucrose and glucose with... ResearchGate. Available at: [Link]
-
Acetylated Methyl Glycosides: Advantages & Limitations. Glycopedia. Available at: [Link]
-
Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. ACS Publications. Available at: [Link]
-
(PDF) How to Improve Chemical Synthesis of Laminaribiose on a Large Scale. ResearchGate. Available at: [Link]
-
The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose. PubMed. Available at: [Link]
-
High resolution 1H NMR structural studies of sucrose octaacetate in supercritical carbon dioxide. PubMed. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Sequential 1H and 13C resonance assignments for an octa- and decasaccharide of the N-acetyllactosamine type by multiple-step relayed correlation and heteronuclear correlation nuclear magnetic resonance. PubMed. Available at: [Link]
-
Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Semantic Scholar. Available at: [Link]
-
Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER. OUCI. Available at: [Link]
-
Laminaribiose production from IA‐treated maltodextrin and glucose under... ResearchGate. Available at: [Link]
-
Crystalization and preliminary X-ray crystallographic analysis of the laminarinase endo-beta-1,3-glucanase from Pyrococcus furiosus. PubMed. Available at: [Link]
-
X-ray crystallographic native sulfur SAD structure determination of laminarinase Lam16A from Phanerochaete chrysosporium. PubMed. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Crystal structures of Aspergillus oryzae exo-β-(1,3)-glucanase reveal insights into oligosaccharide binding, recognition, and hydrolysis. PubMed. Available at: [Link]
-
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube. Available at: [Link]
-
Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis). PMC - NIH. Available at: [Link]
Sources
- 1. The Construction of an In Vitro Synthetic Enzymatic Biosystem that Facilitates Laminaribiose Biosynthesis from Maltodextrin and Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 5. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
